3-Ethynyl-3-(methoxymethyl)oxetane
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Overview
Description
3-Ethynyl-3-(methoxymethyl)oxetane is a chemical compound characterized by an oxetane ring substituted with ethynyl and methoxymethyl groups. Oxetanes are four-membered cyclic ethers known for their unique reactivity and stability, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-(methoxymethyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable epoxide or halohydrin precursor under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include continuous flow processes and the use of more sustainable solvents and reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-3-(methoxymethyl)oxetane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted oxetanes with various functional groups.
Scientific Research Applications
3-Ethynyl-3-(methoxymethyl)oxetane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-(methoxymethyl)oxetane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and covalent bonding, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
- 3-Ethyl-3-(hydroxymethyl)oxetane
- 3-Methyl-3-(hydroxymethyl)oxetane
- 3-Phenyl-3-(methoxymethyl)oxetane
Comparison: 3-Ethynyl-3-(methoxymethyl)oxetane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming π-π interactions. This makes it different from other oxetane derivatives, which may lack such functionalities and therefore exhibit different chemical and biological properties .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-ethynyl-3-(methoxymethyl)oxetane |
InChI |
InChI=1S/C7H10O2/c1-3-7(4-8-2)5-9-6-7/h1H,4-6H2,2H3 |
InChI Key |
MZHXSHMCDAZGNL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(COC1)C#C |
Origin of Product |
United States |
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